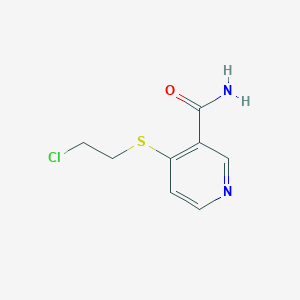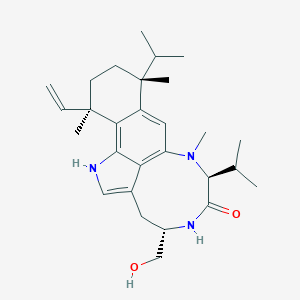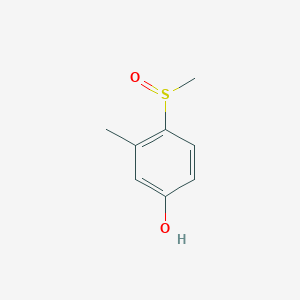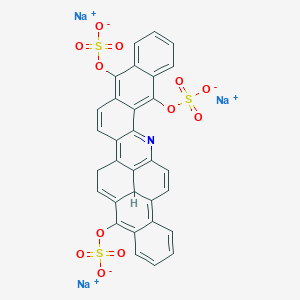
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a synthetic compound that has recently gained attention in the field of scientific research. It is a complex organic molecule with a unique structure that makes it an interesting subject of study.
Wirkmechanismus
The mechanism of action of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is not fully understood. However, it is known to interact with DNA and RNA, leading to changes in their structure and function. It can also generate reactive oxygen species, which can cause oxidative damage to cells.
Biochemische Und Physiologische Effekte
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, leading to their death. It can also inhibit the production of pro-inflammatory cytokines, reducing inflammation. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is its fluorescent properties, which make it a useful tool for the detection of DNA and RNA. It is also relatively easy to synthesize, making it accessible to researchers. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, its potential toxicity and side effects need to be further studied.
Zukünftige Richtungen
There are several future directions for the study of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate). One area of research could focus on its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another area of research could investigate its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a complex organic molecule with several potential applications in scientific research. Its fluorescent properties make it a useful tool for the detection of DNA and RNA, and its potential anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a complex process that involves several steps. The initial step is the synthesis of anthracene, which is then converted into anthraquinone. The anthraquinone is then reacted with naphthalene to form the intermediate product, which is further reacted with acridine. Finally, the product is treated with sulphuric acid to obtain Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate).
Wissenschaftliche Forschungsanwendungen
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) has several applications in scientific research. It is used as a fluorescent probe for the detection of DNA and RNA. It can also be used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been studied as a potential anti-inflammatory and antioxidant agent.
Eigenschaften
CAS-Nummer |
13390-52-8 |
|---|---|
Produktname |
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) |
Molekularformel |
C31H14NNa3O12S3 |
Molekulargewicht |
759.6 g/mol |
IUPAC-Name |
trisodium;(6,13-disulfonatooxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5,7,9,11,13,15,17(31),18,20,22,24,26,28-pentadecaen-27-yl) sulfate |
InChI |
InChI=1S/C31H19NO12S3.3Na/c33-45(34,35)42-29-19-6-2-1-5-15(19)16-13-14-24-26-17(9-11-22(29)25(16)26)18-10-12-23-27(28(18)32-24)31(44-47(39,40)41)21-8-4-3-7-20(21)30(23)43-46(36,37)38;;;/h1-8,10-14,25H,9H2,(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |
InChI-Schlüssel |
XOZXHOVHPXPMBW-UHFFFAOYSA-K |
SMILES |
C1C=C2C3C(=C4C=CC=CC4=C2OS(=O)(=O)[O-])C=CC5=C3C1=C6C=CC7=C(C8=CC=CC=C8C(=C7C6=N5)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1C=C2C3C(=C4C=CC=CC4=C2OS(=O)(=O)[O-])C=CC5=C3C1=C6C=CC7=C(C8=CC=CC=C8C(=C7C6=N5)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Andere CAS-Nummern |
13390-52-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
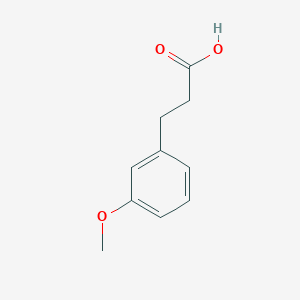
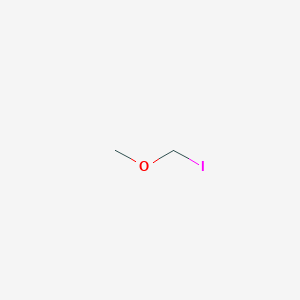
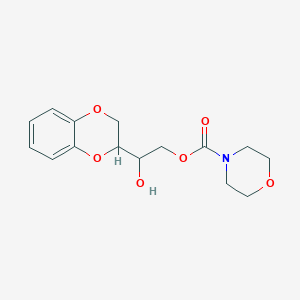
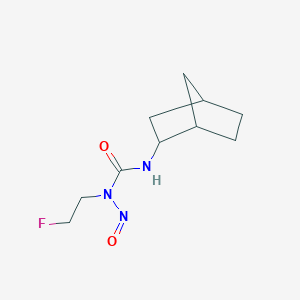
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
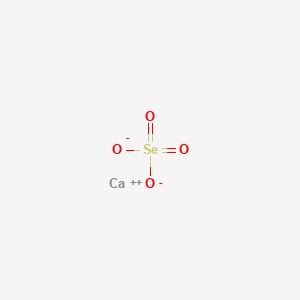
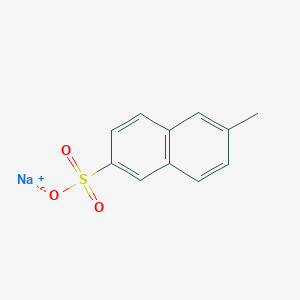
![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)
